

Application Notes and Protocols: Ethyl (E)-oct-2-enoate in Fragrance Development

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Compound of Interest

Compound Name: **Ethyl (E)-oct-2-enoate**

Cat. No.: **B3029647**

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Introduction

Ethyl (E)-oct-2-enoate is a volatile organic compound with the chemical formula C₁₀H₁₈O₂. It is an unsaturated ester recognized for its characteristic fruity and waxy aroma profile, making it a valuable ingredient in the fragrance and flavor industry.^{[1][2]} Its scent is often described with notes of pineapple, pear, and green nuances. This document provides detailed application notes and experimental protocols for the utilization of **Ethyl (E)-oct-2-enoate** in fragrance development, intended for researchers and professionals in related fields.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of **Ethyl (E)-oct-2-enoate** is presented in Table 1. This data is essential for formulation, stability testing, and predicting the sensory impact of the molecule.

Table 1: Physicochemical and Olfactory Properties of **Ethyl (E)-oct-2-enoate**

Property	Value	Reference
Chemical Name	Ethyl (E)-oct-2-enoate	[3]
Synonyms	Ethyl trans-2-octenoate	[3]
CAS Number	7367-82-0	[4]
Molecular Formula	C10H18O2	[5]
Molecular Weight	170.25 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Fruity, waxy, pineapple, pear, green, tropical, juicy	[2]
Recommended Usage	Up to 1.0% in fragrance concentrate	[5]
Specific Gravity	0.887 - 0.891 @ 25°C	[4]
Refractive Index	1.438 - 1.442 @ 20°C	[4]
Flash Point	90.56 °C (195 °F)	[4]
Solubility	Soluble in alcohol; insoluble in water.	[3]

Synthesis of Ethyl (E)-oct-2-enoate

Ethyl (E)-oct-2-enoate can be synthesized through several methods, with the Wittig reaction and Fischer esterification being common approaches.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes.[6][7][8][9][10] For **Ethyl (E)-oct-2-enoate**, this would typically involve the reaction of an appropriate phosphorus ylide with an aldehyde.

Protocol 1: Synthesis of **Ethyl (E)-oct-2-enoate** via Wittig Reaction

- Preparation of the Phosphonium Ylide:

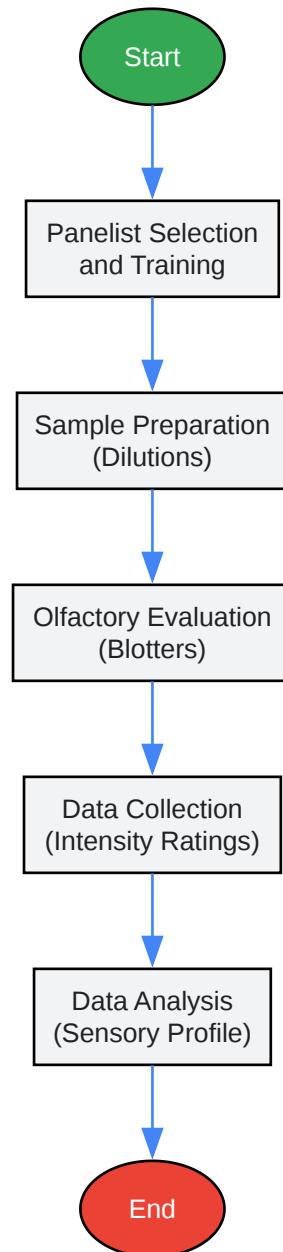
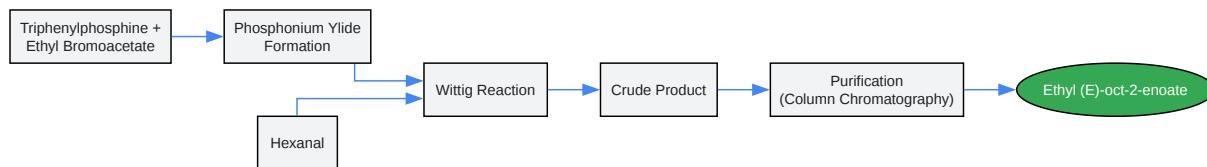
- React triphenylphosphine with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent like toluene to form the corresponding phosphonium salt.
- Treat the phosphonium salt with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide.

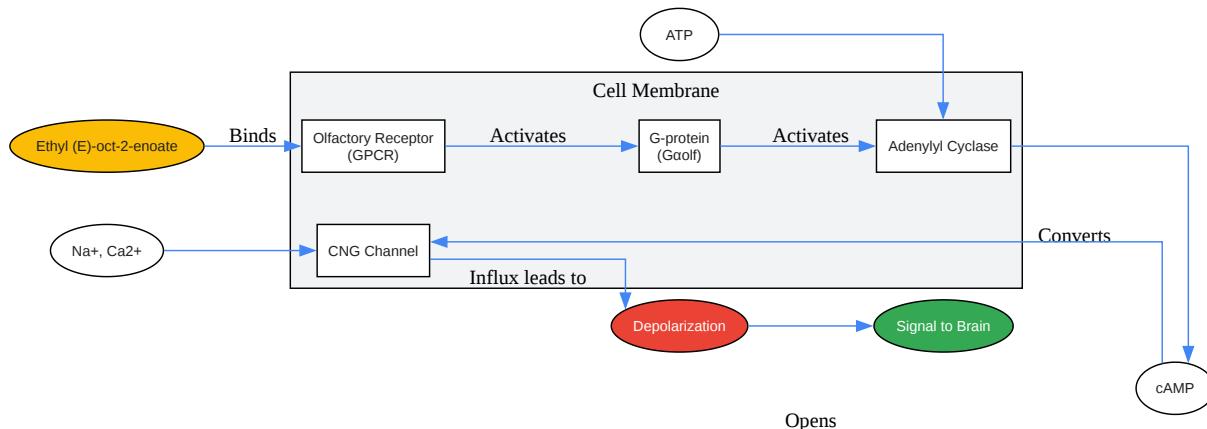
• Wittig Reaction:

- Cool the ylide solution to 0°C.
- Slowly add hexanal to the ylide solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

• Work-up and Purification:

- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure **Ethyl (E)-oct-2-enoate**.





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